molecular formula C10H15NS B2631280 Methyl[1-(phenylsulfanyl)propan-2-yl]amine CAS No. 7319-99-5

Methyl[1-(phenylsulfanyl)propan-2-yl]amine

Cat. No.: B2631280
CAS No.: 7319-99-5
M. Wt: 181.3
InChI Key: DTZZBPFAXIYJTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl[1-(phenylsulfanyl)propan-2-yl]amine is a secondary amine featuring a phenylsulfanyl (S-Ph) substituent at the propan-2-yl position. This compound belongs to the 1-phenylpropan-2-amine structural class, which is prevalent in pharmaceuticals and psychoactive substances. The phenylsulfanyl group introduces distinct electronic and steric effects, influencing its physicochemical properties and biological interactions compared to oxygen- or nitrogen-substituted analogs .

Properties

IUPAC Name

N-methyl-1-phenylsulfanylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c1-9(11-2)8-12-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZZBPFAXIYJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC1=CC=CC=C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[1-(phenylsulfanyl)propan-2-yl]amine typically involves the reaction of 1-(phenylsulfanyl)propan-2-amine with methylating agents under controlled conditions. One common method includes the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to facilitate the methylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale methylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl[1-(phenylsulfanyl)propan-2-yl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

Methyl[1-(phenylsulfanyl)propan-2-yl]amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl[1-(phenylsulfanyl)propan-2-yl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can modulate the compound’s binding affinity and specificity, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

N-Methyl-1-phenylpropan-2-amine (Phenpromethamine)

  • Structure : Lacks the sulfur atom; phenyl group directly attached to the propan-2-yl backbone.
  • Molecular Formula : C₁₀H₁₅N (MW: 149.23 g/mol) .
  • pKa : 9.99, indicating moderate basicity .
  • Key Differences: The absence of sulfur reduces lipophilicity compared to the phenylsulfanyl analog.

1-(3-Methoxyphenyl)propan-2-ylamine (3-MeOMA)

  • Structure : Methoxy group (-OCH₃) at the phenyl para position.
  • Molecular Formula: C₁₁H₁₇NO (MW: 179.26 g/mol) .
  • Key Differences :
    • Methoxy group increases electron density on the aromatic ring, enhancing π-π stacking interactions with receptors.
    • Higher molecular weight and polarity compared to the sulfur-containing analog .

4-MA-NBOMe

  • Structure : Features a 4-methylphenyl and 2-methoxyphenylmethyl group.
  • Molecular Formula: C₁₈H₂₃NO .
  • Key Differences :
    • Extended aromatic system and bulkier substituents reduce conformational flexibility.
    • Enhanced receptor selectivity due to steric effects, contrasting with the simpler phenylsulfanyl analog .

1-(Furan-2-yl)-2-methylpropan-1-amine

  • Structure : Furan ring replaces the phenyl group.
  • Molecular Formula: C₈H₁₃NO (MW: 139.19 g/mol); pKa: 9.66 .
  • Key Differences :
    • Furan’s oxygen atom lowers lipophilicity and introduces hydrogen-bonding capability.
    • Reduced aromaticity compared to phenylsulfanyl derivatives, altering receptor binding .

4-Methoxymethamphetamine

  • Structure : Methoxy group at the phenyl para position.
  • Molecular Formula: C₁₁H₁₇NO (MW: 179.26 g/mol) .
  • Key Differences :
    • Similar to 3-MeOMA but with para-substitution, affecting electronic distribution and metabolic stability .

Physicochemical Properties and Pharmacological Implications

Electronic Effects

  • However, sulfur’s polarizability may enable unique σ-hole interactions .
  • Methoxy Group : Strong electron-donating effect enhances aromatic ring electron density, favoring receptor binding via π-π interactions .

Lipophilicity and Bioavailability

  • Phenylsulfanyl Derivative : Higher logP compared to oxygenated analogs due to sulfur’s hydrophobic nature, improving blood-brain barrier penetration .
  • Methoxy Derivatives : Lower logP values may reduce CNS activity but enhance solubility .

Metabolic Stability

  • Sulfur-Containing Compounds : Prone to sulfoxidation and sulfone formation, generating metabolites with altered activity or toxicity .
  • Oxygen/Nitrogen Analogs : Metabolized via demethylation or hydroxylation, with pathways well-characterized in amphetamine-like drugs .

Analytical Differentiation

  • GC-MS : Sulfur-containing compounds exhibit distinct fragmentation patterns (e.g., loss of HS-Ph group) compared to oxygen analogs .
  • FTIR : S-C stretching vibrations (~600–700 cm⁻¹) differentiate phenylsulfanyl derivatives from methoxy or furan-containing analogs .

Biological Activity

Methyl[1-(phenylsulfanyl)propan-2-yl]amine, also known as methyl(2R)-1-phenylpropan-2-ylamine, is a compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₁₃H₁₉N and a molecular weight of approximately 189.2967 g/mol. Its structure features a propan-2-ylamine backbone with a phenylsulfanyl group, which may influence its biological activity and interaction with various biomolecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the phenylsulfanyl group can modulate binding affinity and specificity, potentially enhancing the compound's efficacy in various biological contexts.

Key Mechanisms:

  • Monoamine Oxidase Inhibition : Similar compounds have been shown to act as monoamine oxidase (MAO) inhibitors, specifically targeting the MAO-B isoform associated with neurodegenerative diseases like Parkinson's and Alzheimer's.
  • Apoptosis Induction : Studies indicate that related compounds can induce apoptosis in cancer cells by activating apoptotic pathways, which could be relevant for therapeutic applications in oncology .

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

  • Neuroprotective Effects : As a propargylamine derivative, it may offer neuroprotective benefits against degenerative diseases by inhibiting MAO-B, thereby increasing levels of neuroprotective neurotransmitters like dopamine.
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties through mechanisms such as apoptosis induction and modulation of cellular signaling pathways involved in tumor growth .
  • Chemical Reactivity : The compound's reactivity allows for the synthesis of various derivatives that could enhance its biological activity or lead to novel therapeutic agents.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

StudyFocusFindings
Study 1MAO InhibitionDemonstrated that propargylamines effectively inhibit MAO-B, suggesting potential in treating neurodegenerative disorders.
Study 2Apoptosis in Cancer CellsCompounds similar to this compound induced significant apoptosis in H146 xenograft tumors in SCID mice, indicating strong anticancer activity .
Study 3Synthesis and ActivityInvestigated various derivatives, finding that structural modifications can enhance biological activity against cancer cells through improved binding to target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.